(Bis(3-methylbutoxy)methyl)benzene
Description
The compound 1,4-Bis(3-methylbutoxy)-2,5-bis(3,2’:6’,3”-terpyridin-4’-yl)benzene (hereafter referred to as the "target compound") is a tetra-dentate ligand featuring a central benzene ring substituted with two 3-methylbutoxy groups and two terpyridinyl moieties. It is synthesized via a multi-step process starting from 2,5-Bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde, followed by condensation reactions to introduce the terpyridinyl units . Key properties include:
- Molecular Formula: C₄₀H₄₄N₆O₂
- Molecular Weight: 676.83 g/mol
- Melting Point: 220–221°C
- Characterization: Confirmed by NMR, UV-Vis spectroscopy, MALDI-TOF-MS, and HR-MS .
The compound forms trinodal self-penetrating coordination networks when reacted with cobalt(II) thiocyanate, as demonstrated by single-crystal X-ray diffraction .
Properties
CAS No. |
94231-95-5 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
bis(3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
InChI Key |
TVAMBUYNQKUINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .
Industrial Production Methods
Industrial production of (Bis(3-methylbutoxy)methyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetal groups back to the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
(Bis(3-methylbutoxy)methyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Target Compound and Structural Analogs
Table 2: Coordination Chemistry Comparison
| Compound | Metal Binding Sites | Network Type | Notable Properties |
|---|---|---|---|
| Target Compound | 4 (Terpyridinyl N) | Trinodal self-penetrating | High thermal stability, porous |
| Compound 1 | 4 (Terpyridinyl N) | Trinodal self-penetrating | Moderate steric hindrance |
| (3-Methylbutoxy)benzene | None | N/A | Non-coordinating, volatile |
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